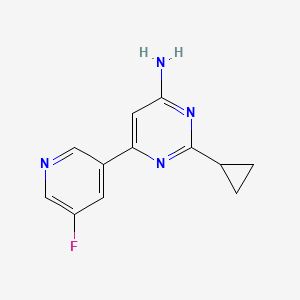

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4/c13-9-3-8(5-15-6-9)10-4-11(14)17-12(16-10)7-1-2-7/h3-7H,1-2H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQZQOORGCHMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC(=CN=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from commercially available halogenated or functionalized pyridine and pyrimidine precursors. The key steps include:

- Functionalization of the pyrimidine ring at positions 2, 4, and 6.

- Introduction of the cyclopropyl substituent at the 2-position.

- Coupling or substitution reactions to attach the 5-fluoropyridin-3-yl group at the 6-position.

- Conversion of intermediates to the target amine at the 4-position.

Detailed Preparation Steps

Starting Materials and Initial Functionalization

- A common starting point is 2,6-dichloro-5-fluoropyridine derivatives or related halogenated pyridine compounds, which allow selective substitution at the 3-position of the pyridine ring.

- The pyrimidine ring is often constructed or modified through condensation reactions involving amidines or related nitrogen-containing building blocks.

Coupling with 5-Fluoropyridin-3-yl Group

- The 5-fluoropyridin-3-yl substituent is introduced through nucleophilic aromatic substitution or amide bond formation.

- A representative method involves the reaction of 2-amino-5-fluoropyridine with activated carboxylic acid derivatives or acid chlorides under controlled temperature (0–15 °C) using coupling agents such as n-propylphosphonic anhydride (T3P) and bases like N,N-diisopropylethylamine to afford high yields (>99% ee reported).

Formation of the Pyrimidin-4-amine

- The amine group at the 4-position of the pyrimidine is typically introduced by displacement of a suitable leaving group (e.g., chloro or nitro) or by reduction of a corresponding nitro or nitrile precursor.

- For instance, pyrimidin-4-ones can be converted to 4-chlorides using phosphorus oxychloride (POCl3), which are then reacted with amines to yield the 4-amine derivatives.

Representative Synthetic Route Example

Analytical and Purification Notes

- Purification is commonly achieved by flash chromatography on silica gel or recrystallization from suitable solvents like ethyl acetate and heptane mixtures.

- Characterization includes NMR (¹H, ¹³C), LC-MS, and HRMS confirming molecular structure and purity.

- Reaction monitoring is performed by HPLC and TLC to ensure completion and control side reactions.

Research Findings and Optimization Insights

- The use of n-propylphosphonic anhydride (T3P) as a coupling reagent offers mild conditions and high selectivity for amide bond formation involving 2-amino-5-fluoropyridine.

- Elevated temperatures and dry polar aprotic solvents (DMF, DMSO) facilitate nucleophilic aromatic substitutions and amide formations with good yields.

- Substituent effects on the pyrimidine and pyridine rings influence reaction rates and product stability, as observed in structure-activity relationship (SAR) studies of related analogs.

- The presence of fluorine on the pyridine ring enhances binding affinity in biological assays, which justifies the synthetic focus on 5-fluoropyridin-3-yl substitution.

Summary Table of Key Reagents and Conditions

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki cross-coupling to form more complex molecules.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydride

Catalysts: Palladium catalysts for coupling reactions

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine and its analogs:

Key Observations:

Substituent Effects :

- The 5-fluoropyridin-3-yl group in the target compound and ivosidenib enhances lipophilicity and metabolic stability compared to the furan-2-yl group in the analog from . Fluorine’s electron-withdrawing properties may improve target binding .

- The cyclopropyl group in the target compound and its furan analog likely reduces ring strain and oxidation susceptibility, improving pharmacokinetic profiles relative to linear alkyl chains.

- Therapeutic Potential: Ivosidenib’s clinical success as an IDH1 inhibitor highlights the pharmacological relevance of 5-fluoropyridin-3-yl-containing scaffolds in oncology . The sulfoximine derivative in demonstrates broader therapeutic applications, likely due to the sulfoximine group’s role in enhancing solubility and target specificity .

Biological Activity

2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with both a cyclopropyl group and a fluoropyridinyl moiety, which contribute to its unique biochemical properties. The molecular formula is with a molecular weight of approximately 231.22 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1537041-13-6 |

| Molecular Weight | 231.22 g/mol |

| Chemical Formula | C12H10FN3 |

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound has been shown to bind to active sites of specific enzymes, influencing their activity through inhibition or activation.

Biochemical Pathways

The compound disrupts the electron transport chain in mitochondria, leading to altered energy balance within cells. This disruption can induce cell death through apoptosis or necrosis, depending on the cellular context.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria range from 4–32 μg/mL .

A case study demonstrated that at higher concentrations, the compound could effectively disperse established bacterial biofilms and showed a reduced rate of bacterial resistance development compared to traditional antibiotics like norfloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has shown cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. In vitro studies indicated that it could induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship has revealed that modifications in the cyclopropyl and fluoropyridinyl groups significantly influence the biological activity of the compound. For instance, variations in these substituents can enhance or reduce antibacterial potency and cytotoxic effects against cancer cells .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound adheres to Lipinski's rule of five, indicating favorable oral bioavailability and absorption characteristics . This property is crucial for its potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, cyclopropyl groups are introduced via Buchwald–Hartwig amination or Suzuki–Miyaura coupling. The fluoropyridinyl moiety is often pre-functionalized to avoid side reactions. Reaction temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄) significantly affect yields. Impurities like dehalogenated byproducts or dimerization products arise from incomplete protection of reactive sites .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming cyclopropane ring geometry (δ ~1.2–1.8 ppm for cyclopropyl protons) and fluoropyridine substitution patterns (J coupling ~4–6 Hz for aromatic F).

- LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₂F₂N₄).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities. Retention times should align with standards .

Q. What computational tools are recommended for modeling its electronic structure and binding affinity?

Density Functional Theory (DFT) using Gaussian or ORCA software predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) requires optimized force fields for fluorine and cyclopropane interactions. Solvation models (e.g., COSMO-RS) improve accuracy for aqueous stability predictions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction (SXRD) using SHELXL/SHELXS refines bond lengths and angles. For example, intramolecular hydrogen bonds (N–H⋯N/F) stabilize the pyrimidine-fluoropyridine dihedral angle (~12–86°), critical for biological activity. Twinning or disorder in crystals, common with fluorinated groups, requires rigorous data integration (e.g., PLATON TWINABS) .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Quality Control : Use orthogonal analytical methods (e.g., ¹⁹F NMR for fluorine content, Karl Fischer titration for residual solvents).

- Biological Replicates : Assay variability >15% necessitates testing ≥3 independent batches.

- Positive Controls : Include structurally analogous inhibitors (e.g., gefitinib derivatives) to validate assay sensitivity .

Q. How do fluoropyridine substituents influence metabolic stability in vitro?

CYP450 inhibition assays (e.g., CYP3A4) with LC-MS/MS detection reveal that 5-fluoropyridinyl groups reduce oxidative metabolism compared to non-fluorinated analogs. Microsomal stability studies (human liver microsomes, NADPH cofactor) show t₁/₂ improvements of 2–3× due to fluorine’s electronegativity blocking hydroxylation .

Q. What are the implications of observed tautomerism in pyrimidine derivatives for target engagement?

Tautomeric shifts (e.g., amine ↔ imine) alter hydrogen-bonding capacity. For example, 4-amine tautomers may bind kinase ATP pockets more effectively than imine forms. Variable-temperature NMR (VT-NMR) and pH-dependent UV-Vis spectroscopy (200–400 nm) identify dominant tautomers under physiological conditions .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between enzymatic and cell-based assays?

| Factor | Enzymatic Assay | Cell-Based Assay |

|---|---|---|

| Fluorine Effects | Direct binding (IC₅₀ ~nM) | Reduced permeability (EC₅₀ ~μM) |

| Metabolites | Parent compound dominant | Active metabolites detected |

| Off-Targets | Minimal | Kinase promiscuity |

Use CRISPR-edited cell lines (e.g., ABC transporter knockouts) to isolate permeability effects. LC-MS/MS quantifies intracellular compound levels .

Q. Why do computational binding scores sometimes contradict experimental IC₅₀ values?

- Entropic Penalties : Rigid cyclopropane rings reduce conformational flexibility, increasing ΔG penalties unaccounted for in docking.

- Solvent Effects : Implicit solvent models underestimate fluorine’s desolvation energy.

- Protein Dynamics : MD simulations (>100 ns) capture induced-fit binding missed in static docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.